molecular formula C13H21N5OS B1664441 N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-N''-cyanoguanidine CAS No. 66357-17-3

N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-N''-cyanoguanidine

Cat. No. B1664441
CAS RN: 66357-17-3
M. Wt: 295.41 g/mol
InChI Key: PRNVIKLDENQXRZ-UHFFFAOYSA-N
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Patent
US04128658

Procedure details

A solution of N'-cyano-N-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]carbamimidothioic acid, methyl ester (1.06 g) in ethanolic methylamine 33% (10 ml) was stirred at room temperature for 4 hr. The solution was evaporated to dryness and the oily residue crystallised from ethyl acetate-light petroleum (b.p. 80°-100°) to give the title compound m.p. 77°-80°.
Name
N'-cyano-N-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]carbamimidothioic acid, methyl ester
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:3]=[C:4](SC)[NH:5][CH2:6][CH2:7][S:8][CH2:9][C:10]1[O:11][C:12]([CH2:15][N:16]([CH3:18])[CH3:17])=[CH:13][CH:14]=1)#[N:2].[CH3:21][NH2:22]>>[C:1]([NH:3][C:4]([NH:5][CH2:6][CH2:7][S:8][CH2:9][C:10]1[O:11][C:12]([CH2:15][N:16]([CH3:18])[CH3:17])=[CH:13][CH:14]=1)=[N:22][CH3:21])#[N:2]

Inputs

Step One
Name
N'-cyano-N-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]carbamimidothioic acid, methyl ester
Quantity
1.06 g
Type
reactant
Smiles
C(#N)N=C(NCCSCC=1OC(=CC1)CN(C)C)SC
Name
Quantity
10 mL
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the oily residue crystallised from ethyl acetate-light petroleum (b.p. 80°-100°)

Outcomes

Product
Name
Type
product
Smiles
C(#N)NC(=NC)NCCSCC=1OC(=CC1)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.